
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (TBPP) is a synthetic compound that has recently been studied for its potential applications in scientific research. TBPP has been found to have a range of biochemical and physiological effects, and is being explored for its potential use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Heterocycle Formation
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is recognized for its utility in asymmetric synthesis, especially in the formation of chiral amines and derivatives. It is notably effective in the stereoselective synthesis of amines through the use of chiral auxiliaries like tert-butanesulfinamide. This process facilitates the production of structurally diverse piperidines, pyrrolidines, and azetidines, which are critical structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Pharmaceutical Synthesis
The compound plays a pivotal role in pharmaceutical synthesis, as illustrated by its involvement in the synthesis of vandetanib, a therapeutic agent. The synthesis pathway of vandetanib highlights the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in key steps like substitution, deprotection, and cyclization, demonstrating its importance in producing compounds with high yield and commercial value (Mi, 2015).
Environmental and Synthetic Phenolic Antioxidant Studies
The compound's derivatives, like tert-butyl phenols, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies contribute significantly to understanding the environmental and health impacts of synthetic phenolic antioxidants (SPAs), which are used widely in industrial and commercial products to inhibit oxidation and extend product shelf life (Liu & Mabury, 2020).
Central Nervous System (CNS) Drug Development
The structure of this compound is relevant in the context of CNS drug development. The presence of heteroatoms like nitrogen, sulfur, and oxygen in heterocycles forms the basis for synthesizing compounds that could potentially influence CNS activity, ranging from depression to convulsion. This opens pathways for developing novel CNS-acting drugs (Saganuwan, 2017).
Bioactive Compound Synthesis
The tert-butyl group, as seen in this compound, is also significant in synthesizing various bioactive compounds. These compounds show promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the compound's potential in future chemical preparations for different biological activities (Dembitsky, 2006).
Eigenschaften
IUPAC Name |
tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGIYJQPWKVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622160 | |
| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550371-76-1 | |
| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
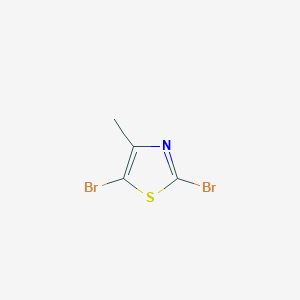
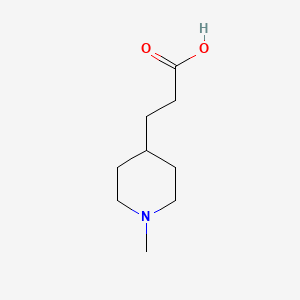
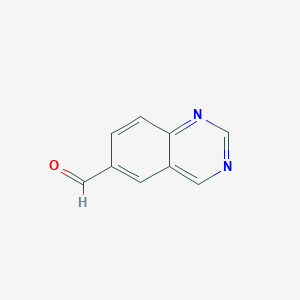
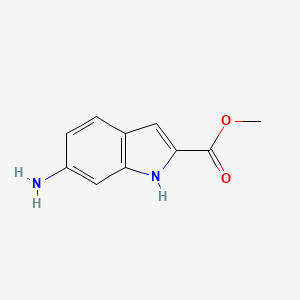
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)



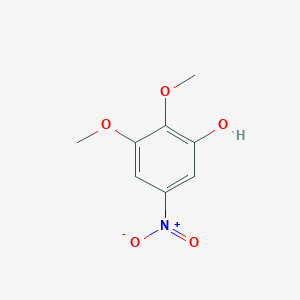

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)